molecular formula C8H10F2N2O2 B2991509 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 957513-84-7

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2991509
CAS No.: 957513-84-7
M. Wt: 204.177
InChI Key: OFPDXUOHYXDFMV-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C8H10F2N2O2 and its molecular weight is 204.177. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation and Toxicology

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, as part of the broader category of polyfluoroalkyl chemicals, has been extensively studied for its environmental persistence and potential toxic effects. Research indicates that these chemicals, due to their resistance to environmental degradation, can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances of considerable regulatory concern due to their toxic profiles. Studies focusing on microbial degradation pathways highlight the environmental fate and effects of precursor chemicals, elucidating quantitative and qualitative relationships between precursors and PFCAs or PFSAs, identifying novel degradation intermediates and products, and suggesting future directions for biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).

Pharmacological Interests

The trifluoromethylpyrazole moiety, closely related to the core structure of the compound , has garnered attention for its pharmacological potentials, particularly as anti-inflammatory and antibacterial agents. The specific positioning of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring the importance of such structures in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental and Health Risks

The widespread use and environmental persistence of perfluoroalkyl and polyfluoroalkyl substances, including compounds similar to this compound, pose significant environmental and health risks. These substances have been detected ubiquitously in water, soil, and living organisms, indicating their potential for bioaccumulation and the associated risks. Studies have called for improved understanding of their environmental behavior, toxicology, and the impact of their long-chain and short-chain variants to inform risk assessments and regulatory policies (Houde et al., 2006).

Synthesis of Heterocycles

The chemical structure of this compound makes it a candidate for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The reactivity and functional groups present in such compounds facilitate the creation of diverse chemical libraries, potentially contributing to the discovery of new drugs and therapeutic agents (Gomaa & Ali, 2020).

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4-3-6(7(9)10)11-12(4)5(2)8(13)14/h3,5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPDXUOHYXDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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